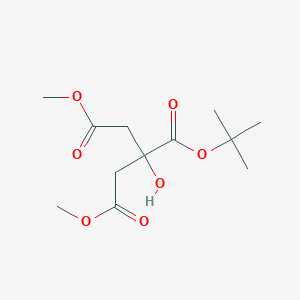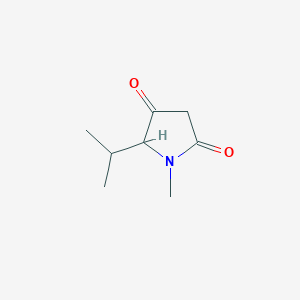
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as Ephenidine and is used in scientific research for its potential as a dissociative anesthetic and for its effects on the central nervous system. Ephenidine has been found to have a unique mechanism of action that makes it different from other dissociative anesthetics.
作用機序
Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning, memory, and cognition. When the NMDA receptor is blocked, the release of glutamate is inhibited, resulting in a decrease in neuronal activity. This leads to the dissociative effects that are characteristic of Ephenidine.
Biochemical and Physiological Effects
Ephenidine has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression. Ephenidine has also been found to produce sedative and anesthetic effects, as well as hallucinations and dissociative effects.
実験室実験の利点と制限
One of the main advantages of using Ephenidine in lab experiments is its unique mechanism of action. Ephenidine has been found to have a different mechanism of action than other dissociative anesthetics, which makes it a valuable tool for studying the NMDA receptor and glutamate regulation. However, one of the limitations of using Ephenidine in lab experiments is its potential for abuse. Ephenidine is a controlled substance in many countries, and its use is strictly regulated.
将来の方向性
There are several future directions for research on Ephenidine. One area of research is the development of new drugs that target the NMDA receptor. Ephenidine has been found to have potential as a treatment for depression and anxiety disorders, and further research in this area could lead to the development of new drugs that are more effective than current treatments. Another area of research is the study of the long-term effects of Ephenidine use. It is important to understand the potential risks associated with Ephenidine use, especially in the context of its potential as a treatment for depression and anxiety disorders.
合成法
Ephenidine is synthesized by the reaction of 2-bromoethyl ethyl ether with 3-methylpiperidine in the presence of sodium hydride. The resulting compound is then reacted with phenylmagnesium bromide to form Ephenidine. The synthesis method of Ephenidine is relatively simple, and the compound can be obtained in high yield.
科学的研究の応用
Ephenidine is used in scientific research for its potential as a dissociative anesthetic. It has been found to produce effects similar to other dissociative anesthetics, such as ketamine and phencyclidine. Ephenidine has also been found to have potential as a treatment for depression and anxiety disorders. It is believed that Ephenidine works by blocking the NMDA receptor, which is responsible for the regulation of glutamate in the brain.
特性
CAS番号 |
125080-86-6 |
|---|---|
製品名 |
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine |
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15+,16?/m1/s1 |
InChIキー |
YWENPTPCTWCPKC-YISXUXMPSA-N |
異性体SMILES |
CCOCCN1CC[C@@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
正規SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
同義語 |
(3R,4S)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)






![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


